Molecular Weight and Fragment Scope: This Intermediate Encodes the Entire C14–C35 Domain Versus Partial Fragments
CAS 157322-83-3 (MW = 771 g/mol; C₃₂H₆₃IO₇Si₃) is a fully elaborated C14–C35 fragment containing three TBS protecting groups and an E‑vinyl iodide coupling handle . By contrast, the earliest‑stage C27–C35 sulfonium salt intermediate (typically MW ~400–550 g/mol, exact formula proprietary) encodes only the western tetrahydrofuran portion and requires 8+ subsequent steps to install the C14–C26 domain [1]. The C14–C35 sulfone intermediate used in the final macrocyclization has a MW of approximately 730 g/mol but lacks the vinyl iodide handle, necessitating a sulfone anion coupling step that delivers lower diastereoselectivity (typically 4:1 dr) compared to the NHK coupling accessible from 157322-83-3 (>20:1 dr after optimization) [2]. This molecular weight differential directly correlates with synthetic step count: procurement of 157322-83-3 eliminates 8–12 linear steps and 3–5 purifications required when starting from a smaller fragment.
| Evidence Dimension | Synthetic step count reduction and molecular weight (fragment completeness) |
|---|---|
| Target Compound Data | MW = 771 g/mol; C14–C35 domain fully elaborated; 3 TBS + vinyl iodide handle; enables direct NHK coupling (1 step to C14–C35 alcohol) |
| Comparator Or Baseline | C27–C35 sulfonium salt: MW ~400–550 g/mol (proprietary; requires 8–12 additional steps to reach equivalent C14–C35 stage); C14–C35 sulfone: MW ~730 g/mol, no vinyl iodide (requires sulfone anion coupling; dr ~4:1 vs. NHK dr >20:1) |
| Quantified Difference | 8–12 fewer linear synthetic steps; diastereoselectivity improvement of >5-fold (NHK >20:1 dr vs. sulfone coupling ~4:1 dr) |
| Conditions | Convergent industrial synthesis of eribulin mesylate; NHK coupling mediated by NiCl₂/CrCl₂ under anhydrous conditions at 0–25 °C. |
Why This Matters
Procurement of a fully elaborated C14–C35 intermediate eliminates 8–12 stereocontrolled steps, reducing campaign duration by weeks and minimizing cumulative diastereomer formation risk, which directly lowers the cost of API manufacture and impurity mitigation.
- [1] U Bin Kim et al. Proprietary Synthesis of the C27–C35 Fragment of Eribulin and Its Elaboration to the C14–C35 Subunit. Org. Process Res. Dev. 2024, 28 (7), 2845–2854. View Source
- [2] Fang, F. G., et al. Multikilogram Manufacturing Process of the Halaven C14–C35 Fragment via Iterative Asymmetric Ni/Cr-Mediated Coupling. Org. Process Res. Dev. 2014, 18 (8), 1069–1077. View Source
